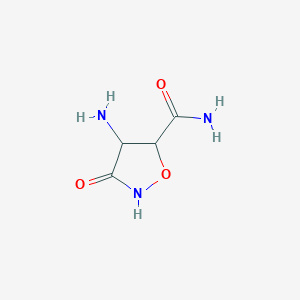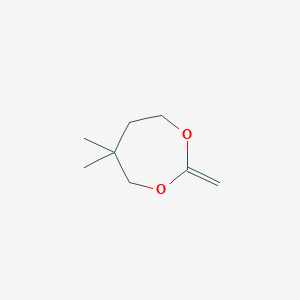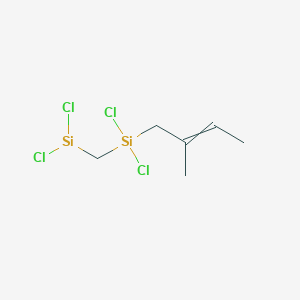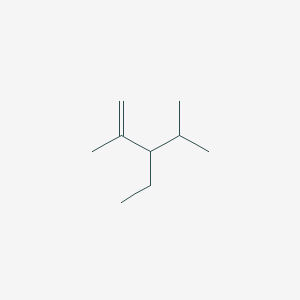
3-Ethyl-2,4-dimethylpent-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-2,4-dimethylpent-1-ene is an organic compound with the molecular formula C9H18. It is a branched alkene, characterized by the presence of a double bond between the first and second carbon atoms in the main chain. This compound is part of the larger family of hydrocarbons and is known for its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2,4-dimethylpent-1-ene can be achieved through various organic reactions. One common method involves the alkylation of 2,4-dimethylpent-1-ene with ethyl halides under the presence of a strong base. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic processes. Catalysts such as zeolites or metal oxides can be used to facilitate the alkylation reaction, ensuring higher yields and purity of the final product. The reaction conditions, including temperature and pressure, are optimized to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2,4-dimethylpent-1-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Hydrogenation of the double bond results in the formation of 3-Ethyl-2,4-dimethylpentane.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming compounds like this compound halides.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum (Pt) are employed in hydrogenation reactions.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
Oxidation: Formation of 3-Ethyl-2,4-dimethylpentanol, 3-Ethyl-2,4-dimethylpentanone, or 3-Ethyl-2,4-dimethylpentanoic acid.
Reduction: Formation of 3-Ethyl-2,4-dimethylpentane.
Substitution: Formation of this compound halides.
Scientific Research Applications
3-Ethyl-2,4-dimethylpent-1-ene has various applications in scientific research:
Chemistry: Used as a model compound in studies of alkene reactivity and stereochemistry.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 3-Ethyl-2,4-dimethylpent-1-ene involves its interaction with various molecular targets. The double bond in the molecule allows it to participate in addition reactions, where it can form new bonds with other atoms or molecules. This reactivity is crucial in its role as an intermediate in chemical synthesis.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dimethylpent-1-ene
- 3-Ethyl-2,2-dimethylpent-1-ene
- 3-Ethyl-4,4-dimethylpent-1-ene
Uniqueness
3-Ethyl-2,4-dimethylpent-1-ene is unique due to its specific branching and the position of the double bond. This structural arrangement influences its reactivity and the types of reactions it can undergo, making it distinct from other similar compounds.
Properties
CAS No. |
144503-49-1 |
|---|---|
Molecular Formula |
C9H18 |
Molecular Weight |
126.24 g/mol |
IUPAC Name |
3-ethyl-2,4-dimethylpent-1-ene |
InChI |
InChI=1S/C9H18/c1-6-9(7(2)3)8(4)5/h8-9H,2,6H2,1,3-5H3 |
InChI Key |
QAPXEUJSSGQRMT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C)C)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,6,11-Trimethyl-9-[(prop-2-yn-1-yl)oxy]-6H-pyrido[4,3-b]carbazole](/img/structure/B12542313.png)



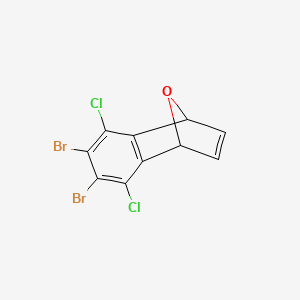
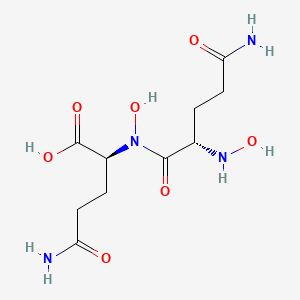

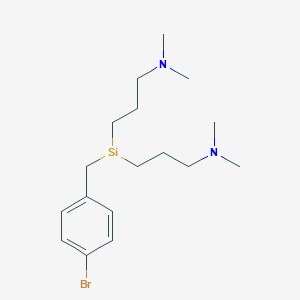

![[(Dibenzylstannanediyl)bis(oxy)]bis(dioxo-lambda~5~-azane)](/img/structure/B12542367.png)

